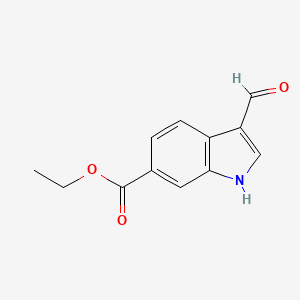
ethyl 3-formyl-1H-indole-6-carboxylate
Descripción general
Descripción
Ethyl 3-formyl-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties. The specific structure of ethyl 3-formyl-1H-indole-6-carboxylate suggests it may be useful as an intermediate in organic synthesis or as a building block for more complex molecules.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to produce 3-carboxylated indoles, which could potentially be modified to synthesize ethyl 3-formyl-1H-indole-6-carboxylate . Another relevant method includes the transformation of ethyl indole-2-carboxylate through Friedel-Crafts acylation, which could introduce a formyl group at the appropriate position on the indole ring . Additionally, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates provides insights into the functionalization of the indole core, which could be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered pyrrole ring. The substitution pattern on the indole core greatly influences the chemical reactivity and physical properties of these compounds. For instance, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate provides valuable information on the three-dimensional arrangement of atoms and potential intermolecular interactions .
Chemical Reactions Analysis
Indole derivatives undergo a variety of chemical reactions, including acylation, alkylation, and electrophilic substitution. The Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, for example, demonstrates the regioselectivity of acylation on the indole nucleus . The reactivity of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates with hydrazine hydrate and sodium hydroxide also illustrates the potential for chemical transformations leading to debenzoylation and decarboxylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the copolymerization of indole-6-carboxylic acid with 3,4-ethylenedioxythiophene results in materials with specific morphologies and potential applications in catalysis . The spectral analyses of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provide insights into the electronic structure and reactivity of indole derivatives . These studies contribute to a better understanding of the properties of ethyl 3-formyl-1H-indole-6-carboxylate and its potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Intermediates
Ethyl 3-formyl-1H-indole-6-carboxylate serves as a valuable synthetic intermediate in the field of organic chemistry. It has been used in the facile synthesis of various substituted 1H-indole-2-carboxylates. For instance, ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates were prepared from corresponding 2-ethoxycarbonyl-1H-indole methanesulfonic acids through a series of reactions including sulfomethyl group transformation to formyl function, elimination of SO2, and subsequent hydrolysis and oxidation processes. This pathway highlights the compound's role in the synthesis of formylated indoles, which are crucial for further chemical transformations (Pete, Szöllösy, & Szokol, 2006).
Similarly, the synthesis of 5-substituted indole derivatives using ethyl 5-formyl-1H-indole-2-carboxylates from 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids demonstrates the compound's versatility and utility in constructing complex indole frameworks, essential for various biological and pharmaceutical applications (Pete, Parlagh, & Tőke, 2003).
Reaction Mechanisms and Novel Methodologies
The compound is also instrumental in developing novel synthetic methodologies. For example, the study on the cyclisation of indolo oxime ethers to form ethyl 6,8-dimethoxypyrazolo[4,5,1-hi]indole-5-carboxylates investigated the mechanism of formation of these complex structures, demonstrating the compound's role in understanding reaction mechanisms and facilitating the synthesis of pyrazoloindoles, which have significant pharmacological interest (Clayton, Black, & Harper, 2008).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ethyl 3-formyl-1H-indole-6-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the body . For example, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against certain viruses .
Propiedades
IUPAC Name |
ethyl 3-formyl-1H-indole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-10-9(7-14)6-13-11(10)5-8/h3-7,13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSYTQBKMLZEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694813 | |
| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-formyl-1H-indole-6-carboxylate | |
CAS RN |
927181-97-3 | |
| Record name | Ethyl 3-formyl-1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




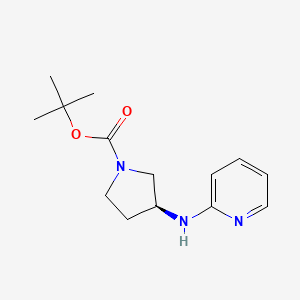
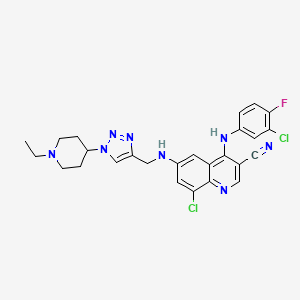
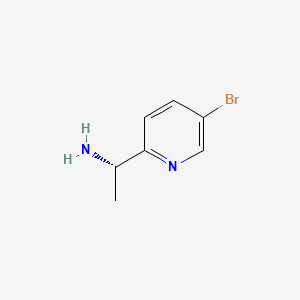
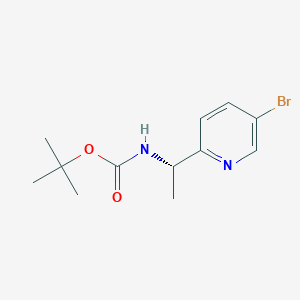


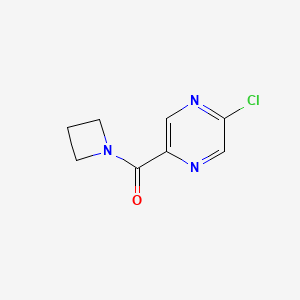
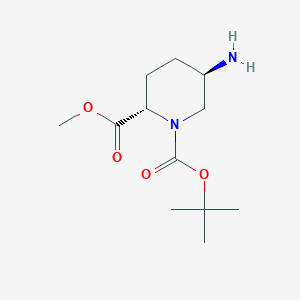


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030532.png)
![6-Aminomethyl-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3030533.png)
